Cas no 367501-10-8 (4-(4-Fluoro-2-methylphenoxy)piperidine)

4-(4-Fluoro-2-methylphenoxy)piperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluoro-methylphenoxy substituent, enhances its utility as a versatile intermediate in organic synthesis. The fluorine atom contributes to increased metabolic stability and bioavailability, making it valuable in drug discovery. The piperidine core offers conformational flexibility, facilitating interactions with biological targets. This compound is particularly useful in the development of receptor modulators and enzyme inhibitors. High purity and well-defined chemical properties ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
4-(4-Fluoro-2-methylphenoxy)piperidine structure
367501-10-8 structure
Product Name:4-(4-Fluoro-2-methylphenoxy)piperidine
CAS No:367501-10-8
MF:C12H16FNO
MW:209.25994682312
CID:1031718
PubChem ID:22397488
Update Time:2025-08-05

4-(4-Fluoro-2-methylphenoxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluoro-2-methylphenoxy)piperidine
    • 4-(4-fluoro-2-methyl-phenoxy)-piperidine
    • AK126384
    • KB-238300
    • MolPort-002-053-904
    • SureCN5383787
    • DB-348657
    • CS-0280595
    • EN300-1846435
    • 367501-10-8
    • DTXSID00625459
    • SCHEMBL5383787
    • AKOS016013153
    • Inchi: 1S/C12H16FNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3
    • InChI Key: VUTZZQWPOVITLA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C)C=1)OC1CCNCC1

Computed Properties

  • Exact Mass: 209.12200
  • Monoisotopic Mass: 209.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 2.59370

4-(4-Fluoro-2-methylphenoxy)piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM179528-1g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8 95%
1g
$557 2021-08-05
Alichem
A129004901-1g
4-(4-Fluoro-2-methylphenoxy)piperidine
367501-10-8 95%
1g
$513.60 2023-09-02
Chemenu
CM179528-1g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8 95%
1g
$544 2023-01-09
Enamine
EN300-1846435-0.05g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8
0.05g
$587.0 2023-09-19
Enamine
EN300-1846435-0.1g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8
0.1g
$615.0 2023-09-19
Enamine
EN300-1846435-0.25g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8
0.25g
$642.0 2023-09-19
Enamine
EN300-1846435-0.5g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8
0.5g
$671.0 2023-09-19
Enamine
EN300-1846435-1.0g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8
1g
$857.0 2023-06-03
Enamine
EN300-1846435-2.5g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8
2.5g
$1370.0 2023-09-19
Enamine
EN300-1846435-5.0g
4-(4-fluoro-2-methylphenoxy)piperidine
367501-10-8
5g
$2485.0 2023-06-03

Additional information on 4-(4-Fluoro-2-methylphenoxy)piperidine

Introduction to 4-(4-Fluoro-2-methylphenoxy)piperidine (CAS No. 367501-10-8) in Modern Chemical Research

4-(4-Fluoro-2-methylphenoxy)piperidine, identified by the Chemical Abstracts Service Number 367501-10-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular pathways.

The molecular structure of 4-(4-Fluoro-2-methylphenoxy)piperidine consists of a piperidine ring linked to a phenoxy group substituted with a fluoro atom and a methyl group at the ortho position. This configuration imparts specific electronic and steric properties, making it an attractive scaffold for medicinal chemists. The presence of the fluoro atom, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of associated molecules.

In recent years, the exploration of piperidine derivatives has expanded significantly, driven by their role as key components in numerous therapeutic agents. The compound 4-(4-Fluoro-2-methylphenoxy)piperidine has been studied for its potential in developing novel treatments for conditions such as depression, anxiety, and chronic pain. Its structural analogs have shown promise in preclinical studies, highlighting its significance as a pharmacophore.

One of the most compelling aspects of 4-(4-Fluoro-2-methylphenoxy)piperidine is its versatility in chemical modifications. Researchers have leveraged this compound to design libraries of derivatives with tailored properties for specific therapeutic targets. The fluoro substituent, for instance, can enhance binding interactions with biological receptors while simultaneously improving drug solubility and bioavailability. These attributes make it an invaluable building block in structure-activity relationship (SAR) studies.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological properties. 4-(4-Fluoro-2-methylphenoxy)piperidine exemplifies this trend, as its incorporation into drug candidates has led to several patents and ongoing clinical trials. The compound’s ability to cross the blood-brain barrier efficiently further underscores its potential in central nervous system (CNS) drug discovery.

Advances in synthetic methodologies have also contributed to the growing interest in 4-(4-Fluoro-2-methylphenoxy)piperidine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable production processes, reducing costs and improving yields. These innovations are critical for translating laboratory discoveries into viable drug candidates.

The role of computational chemistry in optimizing derivatives of 4-(4-Fluoro-2-methylphenoxy)piperidine cannot be overstated. Molecular modeling tools have allowed researchers to predict binding affinities and metabolic pathways with high precision, accelerating the drug development pipeline. Such computational approaches are particularly valuable when dealing with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels.

Recent studies have also explored the pharmacokinetic behavior of 4-(4-Fluoro-2-methylphenoxy)piperidine and its analogs using advanced metabolomic techniques. These analyses have provided insights into how fluorine substitution affects drug clearance rates and distribution within the body. Understanding these parameters is essential for designing drugs with optimal therapeutic windows and minimal side effects.

The intersection of organic chemistry and medicinal biology continues to drive innovation around compounds like 4-(4-Fluoro-2-methylphenoxy)piperidine. Collaborative efforts between academia and industry are fostering new applications, from antiviral agents to anticancer therapies. The compound’s adaptability ensures it remains at the forefront of research across multiple disciplines.

Looking ahead, the future prospects for 4-(4-Fluoro-2-methylphenoxy)piperidine appear promising, with ongoing investigations into its role in next-generation therapeutics. As synthetic chemistry evolves, so too will our ability to harness its potential fully. The compound’s unique structural features ensure it will continue to be a cornerstone in pharmaceutical innovation for years to come.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.